2R,4R-Sacubitril

Catalog No.
S2878202
CAS No.
766480-48-2
M.F
C24H29NO5
M. Wt
411.498
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2R,4R-Sacubitril

CAS Number

766480-48-2

Product Name

2R,4R-Sacubitril

IUPAC Name

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.498

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1

InChI Key

PYNXFZCZUAOOQC-DYESRHJHSA-N

SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Solubility

not available

2R,4R-Sacubitril is a stereoisomer of sacubitril, a compound recognized for its role as a prodrug and a neprilysin inhibitor. The chemical structure of 2R,4R-Sacubitril is characterized by its molecular formula C24H29NO5C_{24}H_{29}NO_{5} and a molecular weight of approximately 411.49 g/mol. It contains two stereocenters, which contribute to its unique pharmacological properties. The compound is primarily utilized in the treatment of heart failure and hypertension, often in combination with valsartan, to enhance therapeutic efficacy by inhibiting the breakdown of beneficial peptides in the body .

2R,4R-Sacubitril acts as a prodrug for LBQ653, the active metabolite. LBQ653 inhibits neprilysin, an enzyme that degrades natriuretic peptides (NPs) in the body. NPs are hormones that promote sodium excretion and counteract the effects of angiotensin II, a vasoconstrictor. By inhibiting neprilysin, LBQ653 increases levels of NPs, leading to vasodilation, natriuresis (increased sodium excretion), and diuresis (increased urine output), ultimately reducing blood pressure and workload on the heart [].

2R,4R-Sacubitril is not the primary form of Sacubitril used in medicine. Sacubitril, a prodrug of neprilysin inhibitor, is typically used in combination with valsartan to treat chronic heart failure []. However, 2R,4R-Sacubitril exists as a stereoisomer of Sacubitril, meaning it has the same chemical formula but a different spatial arrangement of atoms.

Impurity in Sacubitril drug products:

2R,4R-Sacubitril is mainly studied and recognized as an impurity present in Sacubitril drug products [, ]. During the manufacturing process of Sacubitril, small amounts of 2R,4R-Sacubitril can form as a byproduct. Researchers are interested in understanding the presence and potential impact of this impurity on the overall effectiveness and safety of Sacubitril medications [].

. The final step typically includes the reaction of an amine with succinic acid anhydride, yielding crude sacubitril in its free carboxylic acid form. This form does not crystallize well, necessitating further purification steps to obtain the desired sodium salt form used in pharmaceutical applications . Additionally, sacubitril is metabolized in the body to its active metabolite LBQ657 through hydrolysis by esterases, which is crucial for its pharmacological activity .

2R,4R-Sacubitril exhibits significant biological activity as a neprilysin inhibitor. Neprilysin is an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. By inhibiting this enzyme, 2R,4R-Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis—effects that are particularly beneficial in managing heart failure symptoms . The compound's action results in reduced blood pressure and improved cardiovascular outcomes.

The synthesis of 2R,4R-Sacubitril can be achieved through various methods:

  • Amine Reaction: The reaction of specific amines with succinic acid anhydride is a common method to produce sacubitril.
  • Solvent Extraction: Following the initial reaction, solvents like ethyl acetate and toluene are used for extraction and purification processes to isolate sacubitril with high purity (up to 98%) .
  • Crystallization Techniques: Although sacubitril in its free acid form does not crystallize effectively, methods involving the formation of salts with amines can facilitate crystallization for easier handling and dosage formulation .

2R,4R-Sacubitril is primarily used in:

  • Cardiovascular Treatments: It is part of the drug combination sacubitril/valsartan (marketed as Entresto), aimed at reducing cardiovascular events in patients with chronic heart failure.
  • Hypertension Management: By enhancing natriuretic peptide levels, it helps lower blood pressure effectively.
  • Research: Ongoing studies investigate its potential benefits in other cardiovascular conditions and its mechanisms of action .

Interaction studies have shown that 2R,4R-Sacubitril must be carefully managed when used alongside other medications. Notably:

  • Combination with Angiotensin Receptor Blockers: It is effective when combined with valsartan but should not be used concurrently with angiotensin-converting enzyme inhibitors due to increased risk of angioedema .
  • Metabolic Interactions: The metabolism of sacubitril can be influenced by other drugs that affect esterases or liver enzymes involved in drug clearance .

Several compounds share structural or functional similarities with 2R,4R-Sacubitril. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SacubitrilProdrugNeprilysin inhibitionActive metabolite LBQ657
ValsartanAngiotensin receptor blockerBlocks angiotensin II receptorsUsed in combination therapy
AliskirenDirect renin inhibitorInhibits renin activityTargets different pathway than neprilysin
EnalaprilAngiotensin-converting enzyme inhibitorInhibits ACERisk of angioedema when combined with neprilysin inhibitors

2R,4R-Sacubitril’s unique mechanism as a neprilysin inhibitor distinguishes it from other compounds that target different aspects of the renin-angiotensin-aldosterone system or directly inhibit other enzymes involved in blood pressure regulation .

The discovery of 2R,4R-Sacubitril is intertwined with the development of sacubitril/valsartan (Entresto), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The journey began in the late 20th century with the identification of natriuretic peptides (NPs) as key regulators of cardiovascular homeostasis. Researchers recognized that inhibiting neprilysin, the enzyme responsible for NP degradation, could enhance their cardioprotective effects. However, standalone neprilysin inhibition risked elevating angiotensin II levels, necessitating dual inhibition of both neprilysin and the renin-angiotensin-aldosterone system (RAAS).

In the early 2000s, Novartis developed LCZ696, a supramolecular complex combining the neprilysin inhibitor prodrug sacubitril and the angiotensin receptor blocker valsartan. Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, while valsartan blocks angiotensin II receptors. During sacubitril’s synthesis, stereoisomers such as 2R,4R-Sacubitril emerged as impurities, necessitating rigorous analytical methods to characterize them. The U.S. Food and Drug Administration (FDA) approved sacubitril/valsartan in 2015, prompting further research into its isomers’ pharmacological and synthetic relevance.

By 2025, advances in stereoselective synthesis enabled the targeted production of 2R,4R-Sacubitril, revealing its utility in quality control and mechanistic studies. This isomer’s identification underscored the importance of stereochemistry in drug efficacy and safety, driving innovations in asymmetric catalysis and chromatographic separation techniques.

Role in Modern Pharmaceutical Chemistry

2R,4R-Sacubitril’s significance lies in its stereochemical properties and synthetic challenges. As a diastereomer of sacubitril, its structure—defined by the (2R,4R) configuration—differs from the active (2R,4S) form, impacting molecular interactions and metabolic pathways.

Synthesis and Stereochemical Control

The synthesis of 2R,4R-Sacubitril involves catalytic hydrogenation of a β,γ-unsaturated amino acid precursor. A pivotal breakthrough occurred when researchers at Dr. Reddy’s Laboratories demonstrated that altering nitrogen-protecting groups (e.g., switching from benzyloxycarbonyl to tert-butoxycarbonyl) reverses facial selectivity during hydrogenation, favoring the 2R,4R configuration. This method achieved a 70% yield with 95% diastereomeric excess, enabling large-scale production.

Table 1: Key Steps in the Stereoselective Synthesis of 2R,4R-Sacubitril

StepReactionConditionsOutcome
1Precursor PreparationChiral resolution of β,γ-ene amino acidEnantiomerically pure substrate
2HydrogenationPd/C, H₂, tert-butoxycarbonyl group2R,4R configuration (70% yield)
3DeprotectionAcid hydrolysisFree amine intermediate
4Salt FormationCalcium oxideFinal 2R,4R-Sacubitril calcium salt

This process contrasts with earlier methods that relied on fractional crystallization to isolate isomers, which was inefficient and low-yield.

Analytical and Quality Control Applications

As a specified impurity in sacubitril/valsartan formulations, 2R,4R-Sacubitril is monitored using high-performance liquid chromatography (HPLC) and mass spectrometry. Regulatory guidelines mandate its concentration to remain below 0.15% to ensure drug safety. Studies using X-ray crystallography (CCDC2453255) and nuclear magnetic resonance (NMR) have elucidated its crystal packing and hydrogen-bonding patterns, aiding in analytical method development.

Mechanistic Insights

While 2R,4R-Sacubitril lacks therapeutic activity, its study has provided insights into neprilysin inhibition mechanisms. Molecular docking simulations show that the 2R,4R configuration disrupts sacubitril’s binding to neprilysin’s active site, explaining its inactivity. This knowledge informs the design of future inhibitors with improved selectivity.

XLogP3

3.7

Dates

Modify: 2023-08-17

Explore Compound Types